molecular formula C8H5BrN2O B2645844 3-Bromocinnolin-4-ol CAS No. 335242-55-2

3-Bromocinnolin-4-ol

Cat. No.: B2645844
CAS No.: 335242-55-2
M. Wt: 225.045
InChI Key: TZRVSTXNTMEAGB-UHFFFAOYSA-N
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Description

3-Bromocinnolin-4-ol is a heterocyclic compound with the molecular formula C8H5BrN2O. It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of a bromine atom at the third position and a hydroxyl group at the fourth position makes this compound unique and significant in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocinnolin-4-ol can be synthesized through several methods. One common approach involves the bromination of cinnolin-4-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the third position.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis. The process begins with the preparation of cinnolin-4-ol, followed by bromination under optimized conditions to achieve high yield and purity. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromocinnolin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts like bis(triphenylphosphine)palladium(II) chloride in solvents like methanol or ethanol.

Major Products Formed:

  • Substituted cinnolin-4-ol derivatives.
  • Oxidized or reduced forms of the compound.
  • Coupled products with various aryl or alkyl groups.

Scientific Research Applications

3-Bromocinnolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromocinnolin-4-ol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    Cinnolin-4-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Chlorocinnolin-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-Iodocinnolin-4-ol:

Uniqueness: 3-Bromocinnolin-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. Its specific structure also contributes to its potential biological activities and applications in various fields.

Biological Activity

3-Bromocinnolin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a bromine atom attached to the cinnoline ring system. Its chemical structure can be represented as follows:

  • Molecular Formula : C9H6BrN
  • Molar Mass : 215.06 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been studied for its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism.

Mechanism of Action :

  • Disruption of bacterial cell membranes.
  • Inhibition of enzyme activity critical for bacterial survival.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL
Pseudomonas aeruginosa30 μg/mL

Anticancer Properties

This compound has also shown promise in cancer research. Studies have indicated that it possesses cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on several cancer cell lines revealed the following results:

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

The cytotoxic effects were measured using the MTT assay, which assesses cell viability post-treatment with varying concentrations of the compound.

Research Findings

Recent studies have delved into the structure-activity relationship (SAR) of this compound, identifying key functional groups that enhance its biological activity. These studies suggest that modifications to the bromine substitution and hydroxyl groups can significantly influence the compound's efficacy.

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from readily available precursors. Variations in synthetic routes have been explored to produce derivatives with improved biological profiles.

Table 3: Synthesis Pathways

Synthetic RouteYield (%)Comments
Route A75Direct bromination method
Route B65Using palladium-catalyzed coupling

Properties

IUPAC Name

3-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRVSTXNTMEAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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